molecular formula C23H28O6 B3034220 Isolintetralin CAS No. 145459-30-9

Isolintetralin

Cat. No.: B3034220
CAS No.: 145459-30-9
M. Wt: 400.5 g/mol
InChI Key: MMIPPOIFVHVHAK-JTUHZDRVSA-N
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Description

Isolintetralin is a lignan compound isolated from the plant Phyllanthus niruri. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isolintetralin typically involves the extraction from Phyllanthus niruri using various solvents. Common solvents include ethanol and methanol, often in combination with water. The plant material is dried using methods such as air drying, freeze drying, or oven drying before extraction .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The choice of solvent and drying method can significantly impact the yield and purity of the compound. High-performance liquid chromatography is often used to analyze and purify the extracted this compound .

Chemical Reactions Analysis

Types of Reactions: Isolintetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Isolintetralin has a wide range of scientific research applications:

Comparison with Similar Compounds

Isolintetralin is compared with other lignans such as phyllanthin, hypophyllanthin, and hinokinin:

Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various fields. Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-24-11-16-7-15-9-21-22(29-13-28-21)10-17(15)23(18(16)12-25-2)14-5-6-19(26-3)20(8-14)27-4/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIPPOIFVHVHAK-JTUHZDRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC3=C(C=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC2=CC3=C(C=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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